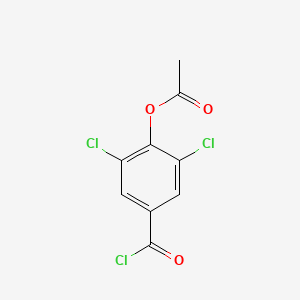
2,6-Dichloro-4-(chlorocarbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(chlorocarbonyl)phenyl acetate is an organic compound with the molecular formula C9H6Cl3O3. It is a derivative of phenyl acetate, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and a chlorocarbonyl group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chlorocarbonyl)phenyl acetate typically involves the chlorination of phenyl acetate derivatives. One common method is the Friedel-Crafts acylation reaction, where phenyl acetate is treated with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for efficient scaling up of the process while ensuring consistent product quality. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(chlorocarbonyl)phenyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Hydrolysis: The chlorocarbonyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) can be used in substitution reactions, typically under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used in reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl acetates with various functional groups replacing the chlorine atoms.
Hydrolysis: The major product is 2,6-dichloro-4-hydroxyphenyl acetate.
Reduction: The major product is 2,6-dichloro-4-(hydroxymethyl)phenyl acetate.
Scientific Research Applications
2,6-Dichloro-4-(chlorocarbonyl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(chlorocarbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chlorine atoms on the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(chlorocarbonyl)phenyl acetate: Similar structure but with different chlorine substitution pattern.
2,6-Dichloro-4-(methoxycarbonyl)phenyl acetate: Similar structure but with a methoxycarbonyl group instead of a chlorocarbonyl group.
2,6-Dichloro-4-(hydroxycarbonyl)phenyl acetate: Similar structure but with a hydroxycarbonyl group instead of a chlorocarbonyl group.
Uniqueness
2,6-Dichloro-4-(chlorocarbonyl)phenyl acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine atoms and a chlorocarbonyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62098-62-8 |
|---|---|
Molecular Formula |
C9H5Cl3O3 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
(4-carbonochloridoyl-2,6-dichlorophenyl) acetate |
InChI |
InChI=1S/C9H5Cl3O3/c1-4(13)15-8-6(10)2-5(9(12)14)3-7(8)11/h2-3H,1H3 |
InChI Key |
MQGYHIWLXWTSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















